

A Technical Guide to the Synthesis and Crystallization of Ledipasvir D-Tartrate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and crystallization processes for **Ledipasvir D-tartrate**, a potent antiviral agent used in the treatment of Hepatitis C. The following sections detail the chemical synthesis of Ledipasvir, focusing on a convergent and efficient synthetic route, and the subsequent crystallization process to obtain the stable D-tartrate salt. This document adheres to stringent data presentation and visualization standards to facilitate understanding and replication by researchers in the field.

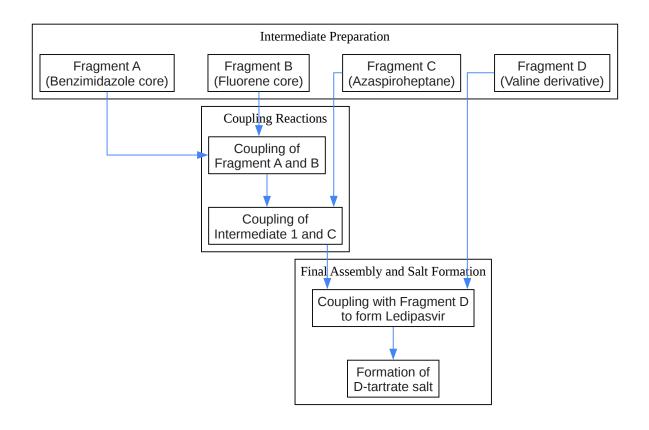
Ledipasvir Synthesis

The synthesis of Ledipasvir is a multi-step process that involves the preparation of key intermediates, which are then coupled to form the final molecule. A modern and efficient approach involves a late-stage cyclopropanation and difluorination, which has been shown to improve the overall yield.[1][2]

Synthetic Pathway Overview

The overall synthetic strategy for Ledipasvir can be visualized as the convergence of several key fragments. An illustrative workflow is provided below.





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Caption: Convergent synthetic workflow for **Ledipasvir D-tartrate**.

Experimental Protocols

The following tables outline the detailed experimental protocols for key steps in the synthesis of Ledipasvir, based on a convergent synthetic strategy.

Table 1: Synthesis of Key Intermediates



Step	Intermedi ate	Reagents and Solvents	Reaction Condition s	Yield (%)	Purity (%)	Referenc e
1	Brominated Benzimida zole Intermediat e	4-bromo- 1,2- diaminobe nzene, 2- (azabicyclo [2.2.1]hept an-3- yl)acetic acid dihydrochlo ride, Eaton's reagent	80°C, 12 h	85	>98	WO201620 7915A1
2	Difluoro- fluorene Intermediat e	2-bromo- 9H- fluorene, Selectfluor ®, Dichlorome thane	Reflux, 24 h	78	>99	[1][2]
3	Azaspirohe ptane Intermediat e	Diethyl aminomalo nate hydrochlori de, 1,2- dibromoeth ane, Sodium ethoxide, Ethanol	Reflux, 16 h	65	>97	[1][2]

Table 2: Assembly of Ledipasvir Free Base



Step	Reaction	Reagents and Solvents	Reaction Condition s	Yield (%)	Purity (%)	Referenc e
4	Suzuki Coupling	Brominated Benzimida zole Intermediat e, Difluoro- fluorene boronic acid, Pd(PPh ₃) ₄ , K ₂ CO ₃ , Toluene/W ater	90°C, 8 h	82	>98	WO201620 7915A1
5	Amide Coupling	Coupled Intermediat e from Step 4, Azaspirohe ptane Intermediat e, HATU, DIPEA, DMF	Room Temperatur e, 12 h	75	>99	[3]
6	Final Amide Coupling	Intermediat e from Step 5, (S)-2- ((methoxyc arbonyl)am ino)-3- methylbuta noic acid, HATU,	Room Temperatur e, 12 h	88	>99	[3]



DIPEA, DMF

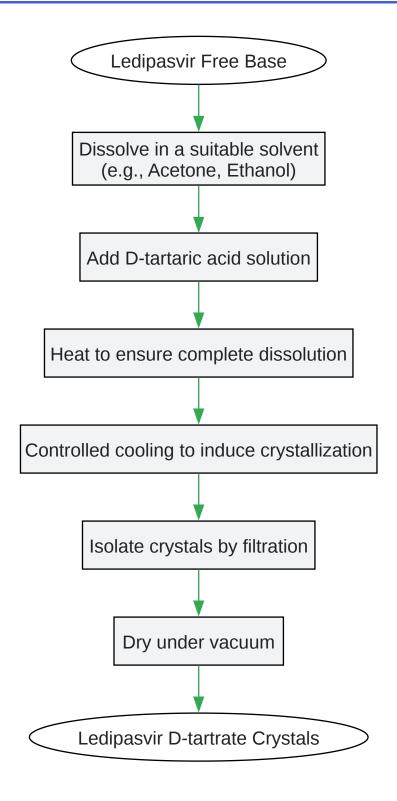
Ledipasvir D-Tartrate Crystallization

The D-tartrate salt of Ledipasvir is the preferred solid form due to its improved stability and dissolution properties compared to the amorphous free base.[4] The crystallization process is a critical step in obtaining the desired polymorphic form with consistent physical properties.

Crystallization Process Workflow

The general workflow for the crystallization of **Ledipasvir D-tartrate** is depicted below.





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Caption: Workflow for the crystallization of **Ledipasvir D-tartrate**.

Experimental Protocol for Crystallization



The following table provides a detailed protocol for the crystallization of Ledipasvir as its D-tartrate salt.

Table 3: Ledipasvir D-Tartrate Crystallization Protocol

Parameter	Details
Starting Material	Ledipasvir free base (>99% purity)
Reagent	D-(-)-Tartaric acid (1.0 - 1.2 equivalents)
Solvent System	A mixture of a ketone (e.g., acetone) and an alcohol (e.g., ethanol or methanol) is commonly used.[4]
Procedure	1. Dissolve Ledipasvir free base in the chosen solvent system at an elevated temperature (e.g., 50-60 °C). 2. Separately, dissolve D-tartaric acid in a minimal amount of the same solvent system. 3. Add the D-tartaric acid solution to the Ledipasvir solution with stirring. 4. Heat the mixture if necessary to ensure complete dissolution. 5. Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling to 0-5 °C can increase the yield. 6. Collect the crystalline solid by filtration. 7. Wash the crystals with a small amount of cold solvent. 8. Dry the crystals under vacuum at a controlled temperature (e.g., 40-50 °C).
Reference	EP2855478B1[4]

Data Presentation Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis and crystallization of **Ledipasvir D-tartrate**.

Table 4: Summary of Quantitative Data



Parameter	Value	Method of Analysis	Reference
Overall Yield (Synthesis)	Approximately 20% over 8 linear steps	Gravimetric	[1]
Purity of Ledipasvir Free Base	>99%	HPLC	[3]
Purity of Ledipasvir D-tartrate	>99.5%	HPLC	[4]
Melting Point (DSC Endotherm)	~221 °C	Differential Scanning Calorimetry (DSC)	[4]
XRPD Characteristic Peaks (°2θ)	4.0, 9.1, 10.3, 12.7, 19.7, 24.0 (± 0.2)	X-ray Powder Diffraction (XRPD)	[4]
Moisture Content	<0.3% at 90% RH	Dynamic Vapor Sorption (DVS)	[4]

This technical guide provides a consolidated resource for the synthesis and crystallization of **Ledipasvir D-tartrate**, drawing from publicly available scientific literature and patents. The detailed protocols and structured data are intended to support research and development efforts in the pharmaceutical industry. For further details, consulting the referenced documents is recommended.

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